![molecular formula C20H19N3O3 B2868790 N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide CAS No. 2034501-14-7](/img/structure/B2868790.png)
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1-(2-methoxyphenyl)cyclopropanecarboxamide belongs to a class of compounds involved in the development of novel chemical entities with potential pharmacological applications. The synthesis of similar compounds has been reported, focusing on their characterization and potential as bioactive molecules. For instance, the synthesis, characterization, and in vitro cytotoxic activity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been explored, showing promise against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014). Additionally, the supramolecular effects of aromaticity on crystal packing of furan/thiophene carboxamide compounds have been studied to understand their structural stability and interaction potentials (Rahmani et al., 2016).
Antimicrobial Activity
Research into derivatives of furan and pyrazole compounds has shown antimicrobial properties. For example, the synthesis and antibacterial activity of novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles have been investigated, indicating potential for antibacterial applications (Aghekyan et al., 2020). Another study on the synthesis and antibacterial activity of furo[3,2-b]pyrrole derivatives highlights the potential of these compounds in addressing microbial resistance (Zemanov et al., 2017).
Molecular Design for Pharmacological Targets
The exploration of conformationally constrained A3 adenosine receptor agonists for the treatment of chronic neuropathic pain includes compounds with structural elements similar to this compound. These studies reveal the synthesis and in vivo screening for reduction of neuropathic pain, showcasing the therapeutic potential of such molecular designs (Tosh et al., 2014).
properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-25-17-5-3-2-4-15(17)20(7-8-20)19(24)23-12-16-18(22-10-9-21-16)14-6-11-26-13-14/h2-6,9-11,13H,7-8,12H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHVAKKYDGSHDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CC2)C(=O)NCC3=NC=CN=C3C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.